ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1240291-47-7
VCID: VC11944566
InChI: InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-8-14-16-11(10)21(18,19)15-7-9-5-3-4-6-13-9/h3-6,8,15H,2,7H2,1H3,(H,14,16)
SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33 g/mol

ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

CAS No.: 1240291-47-7

Cat. No.: VC11944566

Molecular Formula: C12H14N4O4S

Molecular Weight: 310.33 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate - 1240291-47-7

Specification

CAS No. 1240291-47-7
Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
IUPAC Name ethyl 5-(pyridin-2-ylmethylsulfamoyl)-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-8-14-16-11(10)21(18,19)15-7-9-5-3-4-6-13-9/h3-6,8,15H,2,7H2,1H3,(H,14,16)
Standard InChI Key XEBMNYGKHWVXFV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2
Canonical SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2

Introduction

Synthesis Pathway

The synthesis of ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves multi-step reactions, typically starting with pyrazole derivatives and incorporating sulfonamide chemistry.

General Reaction Steps:

  • Formation of the Pyrazole Core:

    • Pyrazole derivatives are synthesized via cyclization reactions involving hydrazines and β-keto esters.

    • For example, ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

  • Introduction of the Sulfamoyl Group:

    • The sulfamoyl group is introduced using sulfonamide chemistry. Pyridin-2-ylmethylamine reacts with sulfonating agents such as sulfonyl chlorides.

  • Esterification:

    • The carboxylic acid group at the 4th position of the pyrazole ring is esterified using ethanol under acidic conditions.

These steps may involve purification techniques such as recrystallization or column chromatography to isolate the product in high purity.

Pharmacological Potential:

Compounds containing pyrazole and sulfonamide scaffolds have demonstrated diverse biological activities:

  • Anticancer Activity: Pyrazoles are known to inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways such as kinases .

  • Antimicrobial Properties: Sulfonamide derivatives often display potent antibacterial and antifungal activities due to their ability to inhibit dihydropteroate synthase .

  • Anti-inflammatory Effects: Pyrazole-based compounds are explored for their potential in treating inflammatory conditions by modulating cytokine production .

Hypothetical Applications for This Compound:

Given its structural features, ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate may exhibit:

  • Antiproliferative effects on cancer cells through kinase inhibition.

  • Antimicrobial activity due to the sulfonamide group.

  • Potential as a lead compound for drug development targeting inflammation or oxidative stress.

Analytical Characterization

To confirm its structure and purity, various analytical techniques are employed:

  • Spectroscopy:

    • FTIR: Identifies functional groups (e.g., ester carbonyl at ~1730 cm⁻¹, sulfonamide N-H stretching at ~3300 cm⁻¹).

    • NMR: Proton (^1H) and carbon (^13C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Elemental Analysis:

    • Determines the percentage composition of C, H, N, O, and S in the compound.

Research Findings on Related Compounds

Studies on similar pyrazole-sulfonamide derivatives reveal promising results:

  • A study on pyrazole-based sulfonamides showed significant antiproliferative activity against U937 leukemia cells with IC₅₀ values in the low micromolar range .

  • Sulfonamide derivatives with pyridine scaffolds demonstrated antifungal activity against Candida species .

  • Pyrazoles substituted with aromatic groups exhibited antioxidant properties by scavenging free radicals .

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